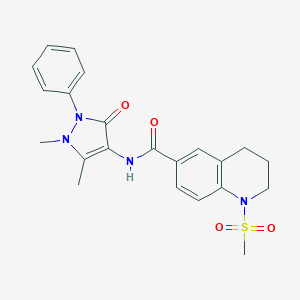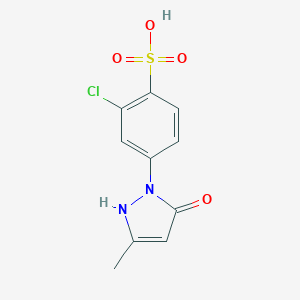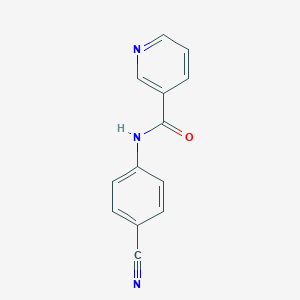
N-(4-cyanophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)nicotinamide (CPN) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPN is a member of the nicotinamide family and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)nicotinamide is not fully understood. However, it has been suggested that N-(4-cyanophenyl)nicotinamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-cyanophenyl)nicotinamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to activate certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-cancer properties, as well as antioxidant activity. Additionally, N-(4-cyanophenyl)nicotinamide has been found to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. N-(4-cyanophenyl)nicotinamide has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-cyanophenyl)nicotinamide in lab experiments is its ease of synthesis and purification. Additionally, N-(4-cyanophenyl)nicotinamide has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of using N-(4-cyanophenyl)nicotinamide is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving N-(4-cyanophenyl)nicotinamide. One area of interest is the development of new drugs based on N-(4-cyanophenyl)nicotinamide, particularly for the treatment of inflammation and cancer. Additionally, N-(4-cyanophenyl)nicotinamide may have potential applications in the development of new antibiotics and metal-organic frameworks. Further research is also needed to fully understand the mechanism of action of N-(4-cyanophenyl)nicotinamide and its effects on various biological systems.
Méthodes De Synthèse
N-(4-cyanophenyl)nicotinamide can be synthesized through a simple two-step reaction involving the condensation of 4-cyanobenzoic acid with nicotinamide in the presence of a coupling agent, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is a white crystalline solid, which can be further purified through recrystallization.
Applications De Recherche Scientifique
N-(4-cyanophenyl)nicotinamide has been found to exhibit various applications in scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. N-(4-cyanophenyl)nicotinamide has also been reported to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, N-(4-cyanophenyl)nicotinamide has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
Nom du produit |
N-(4-cyanophenyl)nicotinamide |
|---|---|
Formule moléculaire |
C13H9N3O |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,(H,16,17) |
Clé InChI |
DOUSPYHNWACVRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)
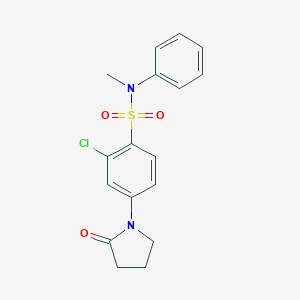
![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)
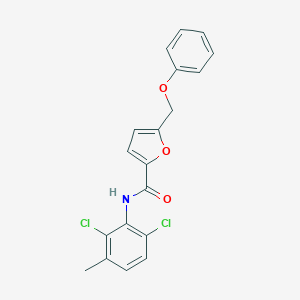
![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
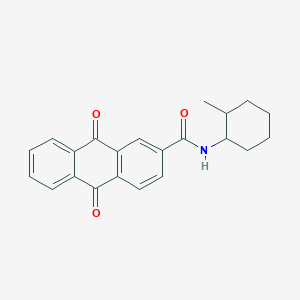
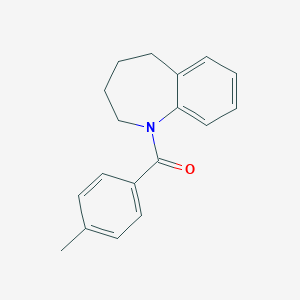
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
